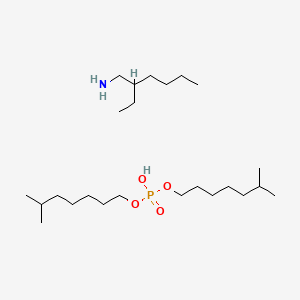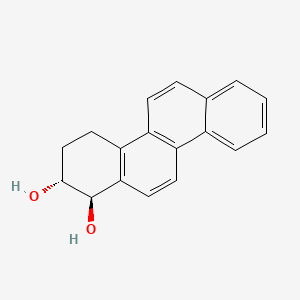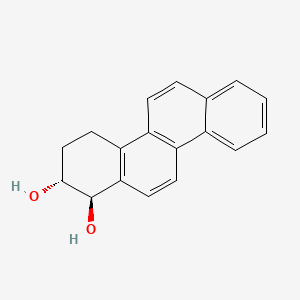![molecular formula C10H8ClN3O3 B13777445 [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate CAS No. 91587-75-6](/img/structure/B13777445.png)
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate: is a chemical compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the intermediate, which is then cyclized to produce the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives from the reduction of the carbamate group.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new drugs.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with certain biological molecules, leading to the inhibition of their function. These interactions disrupt key biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazoline Derivatives: These compounds also contain a nitrogen-based heterocyclic ring and exhibit similar biological properties.
Uniqueness: What sets [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate apart is its specific combination of the oxadiazole ring and the carbamate group. This unique structure allows for a broader range of interactions with biological targets, making it a versatile compound in various applications.
特性
CAS番号 |
91587-75-6 |
|---|---|
分子式 |
C10H8ClN3O3 |
分子量 |
253.64 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate |
InChI |
InChI=1S/C10H8ClN3O3/c11-7-3-1-6(2-4-7)9-13-8(17-14-9)5-16-10(12)15/h1-4H,5H2,(H2,12,15) |
InChIキー |
ZMJOIEJJOQLCNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


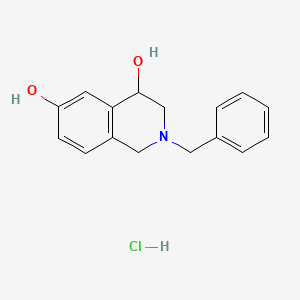
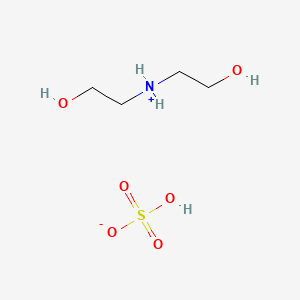
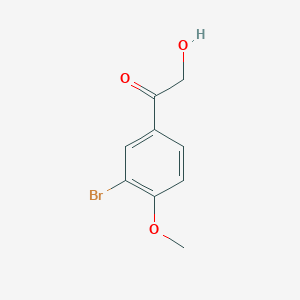
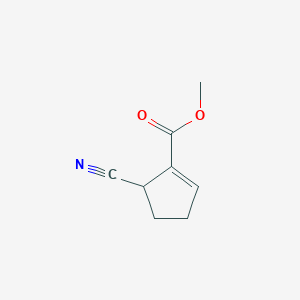


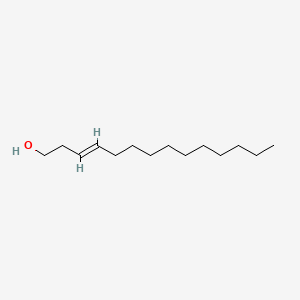

![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
